

An In-depth Technical Guide to the Chemical Properties of Benzetimide Hydrochloride

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Compound of Interest

Compound Name: *Benzetimide Hydrochloride*

Cat. No.: *B1666580*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzetimide Hydrochloride is a potent muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It has been utilized in the management of neuroleptic-induced parkinsonism.[3] As a parasympatholytic agent, it exerts its effects by blocking the action of acetylcholine at muscarinic receptors, leading to a variety of physiological responses.[3] This technical guide provides a comprehensive overview of the core chemical properties of **Benzetimide Hydrochloride**, offering valuable data and methodologies for professionals in drug development and scientific research.

Chemical and Physical Properties

Benzetimide Hydrochloride is a white to off-white solid.[4] Key physicochemical properties are summarized in the table below. It is important to note that some reported values, such as the melting point, exhibit variability across different sources.

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₂₇ ClN ₂ O ₂	[5]
Molecular Weight	398.93 g/mol	[5]
Appearance	White to off-white solid	[4]
Melting Point	299-301.5 °C	[6]
Conflicting Data: 215.00 °C	[4]	
Solubility	Water: 16.67 mg/mL (requires sonication)	[7]
DMSO: ≥ 32 mg/mL	[7]	
Chloroform: Slightly soluble (requires sonication)	[1]	
Aqueous Solution (pH 7.4): 51.4 µg/mL	[8]	
Predicted pKa	No experimental data available. Predicted values suggest it is a weak base.	
Predicted logP	No experimental data available. Predicted values suggest it is a lipophilic compound.	

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like **Benzetimide Hydrochloride**. The following sections outline standard methodologies that can be applied.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **Benzetimide Hydrochloride** transitions from a solid to a liquid.

Methodology:

- A small, finely powdered sample of **Benzetimide Hydrochloride** is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample is liquid are recorded. This range represents the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Benzetimide Hydrochloride** in a specific solvent.

Methodology:

- An excess amount of solid **Benzetimide Hydrochloride** is added to a known volume of the solvent in a sealed flask.
- The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is filtered to remove undissolved solid.
- The concentration of **Benzetimide Hydrochloride** in the filtrate (the saturated solution) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **Benzetimide Hydrochloride**.

Methodology:

- A solution of **Benzetimide Hydrochloride** of known concentration is prepared in water or a suitable co-solvent.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (LogP) of **Benzetimide Hydrochloride**, a measure of its lipophilicity.

Methodology:

- A solution of **Benzetimide Hydrochloride** is prepared in one of the two immiscible phases (n-octanol or water).
- Equal volumes of the n-octanol and water phases are combined in a sealed flask.
- The flask is agitated to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- The two phases are separated.
- The concentration of **Benzetimide Hydrochloride** in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis Protocol

A general synthesis protocol for Benzetimide involves the reaction of appropriate precursors to form the piperidine and glutarimide rings, followed by N-benylation. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

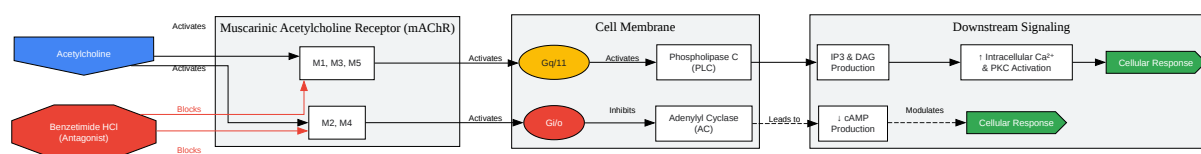
A reported method for the preparation of the enantiomers of benzetimide involves the following steps:

- **Benzetimide hydrochloride** is dissolved in a mixture of dichloromethane (DCM) and an aqueous solution of sodium bicarbonate (NaHCO_3) and stirred for 18 hours at room temperature.
- The organic layer is separated, dried, and the solvent is evaporated.
- The resulting residue is then subjected to chiral column chromatography to separate the enantiomers.[9]

Mechanism of Action and Signaling Pathway

Benzetimide Hydrochloride functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The antagonistic action of **Benzetimide Hydrochloride** blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting the downstream signaling cascades.

The general signaling pathway for muscarinic acetylcholine receptors is as follows:

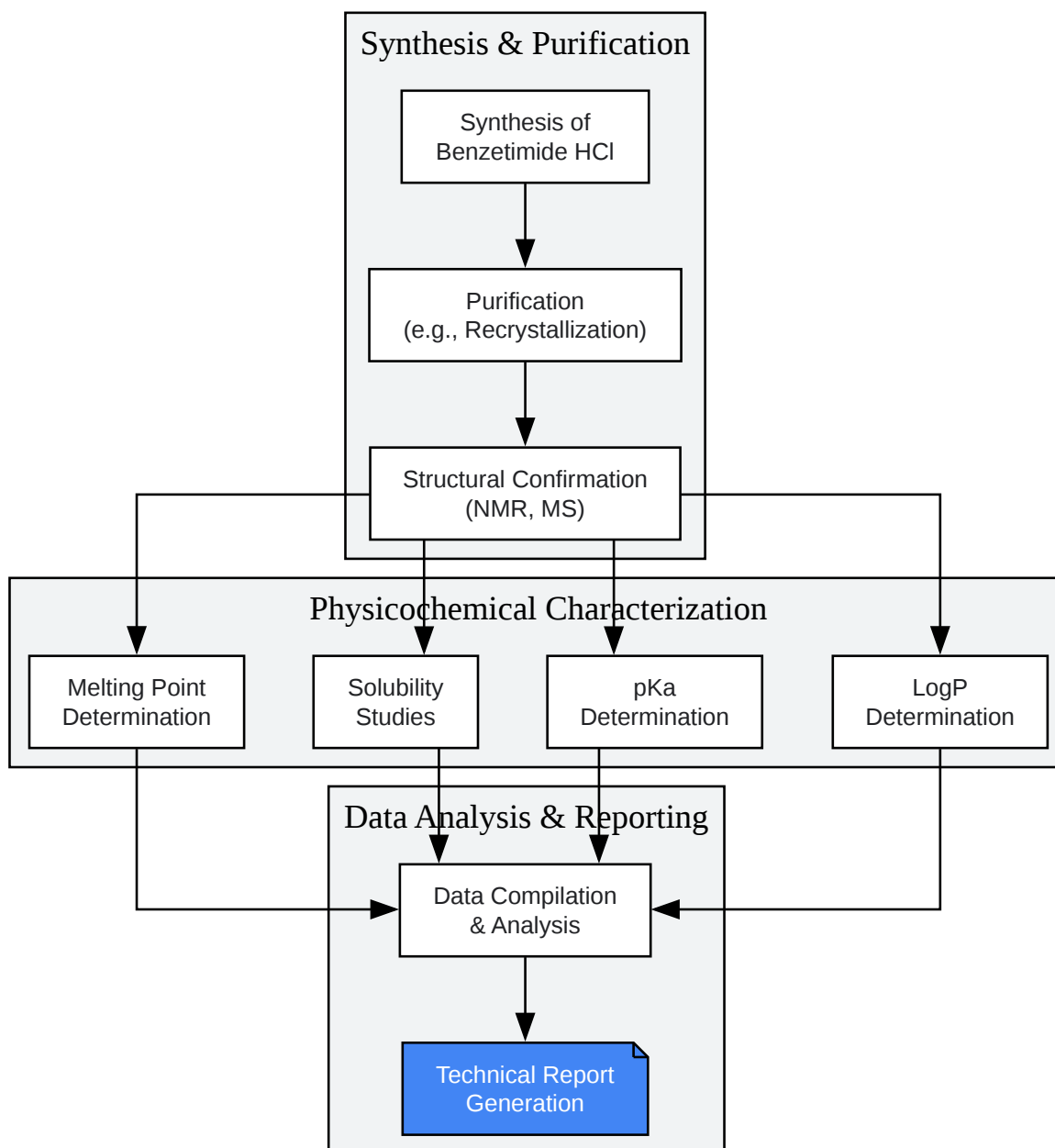


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Caption: General signaling pathway of muscarinic acetylcholine receptors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of the chemical properties of a pharmaceutical compound like **Benzetimide Hydrochloride**.



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Caption: Workflow for chemical property characterization.

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